

2,3-Difluoro-6-methoxybenzonitrile: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 2,3-Difluoro-6-methoxybenzonitrile

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For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of **2,3-Difluoro-6-methoxybenzonitrile**, a fluorinated aromatic compound with potential applications in medicinal chemistry and agrochemical synthesis. This guide details its physicochemical properties, outlines a plausible synthetic route with experimental protocols, and discusses its potential applications based on the activities of structurally related molecules.

Core Physicochemical Properties

2,3-Difluoro-6-methoxybenzonitrile is a substituted benzonitrile with the molecular formula $C_8H_5F_2NO$ and a molecular weight of 169.13 g/mol .^[1]^[2] Its chemical structure is characterized by a benzene ring functionalized with two adjacent fluorine atoms, a methoxy group, and a nitrile group.

Table 1: Physicochemical Properties of **2,3-Difluoro-6-methoxybenzonitrile**

Property	Value	Reference
CAS Number	221202-34-2	[1][3][4][5][6]
Molecular Formula	C ₈ H ₅ F ₂ NO	[1][6][7]
Molecular Weight	169.13 g/mol	[1][3][6][7]
Isomeric SMILES	<chem>COC1=C(C(=C(C=C1)F)F)C#N</chem>	[1]
Purity	≥98% (as offered by suppliers)	[1]

Spectroscopic Data

While experimental spectra for **2,3-Difluoro-6-methoxybenzonitrile** are available from commercial suppliers, they are not publicly accessible.[8] However, based on the analysis of similar compounds, the following ¹H and ¹³C NMR chemical shifts can be predicted.

Table 2: Predicted ¹H NMR Spectral Data for **2,3-Difluoro-6-methoxybenzonitrile** (in CDCl₃)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~ 7.2 - 7.4	m	1H	Aromatic CH
~ 6.8 - 7.0	m	1H	Aromatic CH
~ 3.9	s	3H	-OCH ₃

Table 3: Predicted ¹³C NMR Spectral Data for **2,3-Difluoro-6-methoxybenzonitrile** (in CDCl₃)

Chemical Shift (ppm)	Assignment
~ 160	C-OCH ₃
~ 150 (dd)	C-F
~ 145 (dd)	C-F
~ 125	Aromatic CH
~ 115	Aromatic CH
~ 115	C-CN
~ 95	C-CN
~ 56	-OCH ₃

Note: The predicted chemical shifts are estimations and may vary from experimental values. The carbon-fluorine couplings (dd) will result in splitting of the signals for the fluorine-bearing carbons.

Synthesis and Experimental Protocols

A robust synthetic route to **2,3-Difluoro-6-methoxybenzonitrile** can be proposed in a two-step process starting from 3,4-difluoroanisole. The first step involves the synthesis of the intermediate, 2,3-difluoro-6-methoxybenzaldehyde, followed by its conversion to the target nitrile.

Step 1: Synthesis of 2,3-Difluoro-6-methoxybenzaldehyde

This protocol is adapted from a known procedure for the synthesis of this aldehyde.[9]

Materials:

- 3,4-Difluoroanisole
- n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)

- N,N-Dimethylformamide (DMF)
- Anhydrous Tetrahydrofuran (THF)
- Diisopropylamine
- Acetic acid
- Diethyl ether
- Magnesium sulfate (anhydrous)
- Petroleum ether

Equipment:

- Three-necked round-bottom flask
- Dropping funnel
- Low-temperature thermometer
- Magnetic stirrer
- Nitrogen inlet
- Separatory funnel
- Rotary evaporator

Procedure:

- A solution of diisopropylamine in anhydrous THF is cooled to $-75\text{ }^{\circ}\text{C}$ under a nitrogen atmosphere.
- n-Butyllithium is added dropwise to the solution, and the mixture is stirred for 30 minutes to generate Lithium diisopropylamide (LDA).

- A solution of 3,4-difluoroanisole in anhydrous THF is added slowly to the LDA solution, maintaining the temperature at -75 °C. The mixture is stirred for 1 hour.[\[9\]](#)
- Anhydrous N,N-dimethylformamide (DMF) is then added dropwise, and the reaction is stirred for an additional 30 minutes at -75 °C.[\[9\]](#)
- The reaction is quenched by the addition of acetic acid, followed by water. The mixture is allowed to warm to room temperature.
- The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water, dilute hydrochloric acid, and brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2,3-difluoro-6-methoxybenzaldehyde.
- The crude product can be purified by recrystallization from a mixture of diethyl ether and petroleum ether.

Step 2: One-Pot Conversion of 2,3-Difluoro-6-methoxybenzaldehyde to 2,3-Difluoro-6-methoxybenzonitrile

This is a general and efficient method for the conversion of aldehydes to nitriles.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Materials:

- 2,3-Difluoro-6-methoxybenzaldehyde
- Hydroxylamine hydrochloride ($\text{NH}_2\text{OH}\cdot\text{HCl}$)
- Formic acid (or anhydrous ferrous sulfate as a catalyst with DMF as solvent)[\[10\]](#)[\[14\]](#)
- Sodium acetate (if using formic acid)[\[11\]](#)[\[13\]](#)
- Water

- Dichloromethane (or other suitable organic solvent)

Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- To a solution of 2,3-difluoro-6-methoxybenzaldehyde in a suitable solvent (e.g., a mixture of formic acid and water, or DMF), hydroxylamine hydrochloride is added.[\[11\]](#)[\[13\]](#)[\[14\]](#)
- If using formic acid, sodium acetate is also added.[\[11\]](#)[\[13\]](#) If using ferrous sulfate, it is added as a catalyst.[\[10\]](#)[\[14\]](#)
- The reaction mixture is heated to reflux and stirred for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).[\[10\]](#)[\[14\]](#)
- Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
- The product is extracted with an organic solvent such as dichloromethane.
- The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.
- The solvent is removed under reduced pressure to yield the crude **2,3-Difluoro-6-methoxybenzonitrile**.
- Further purification can be achieved by column chromatography on silica gel.

Potential Applications and Biological Context

While no specific biological activities or signaling pathway involvements have been reported for **2,3-Difluoro-6-methoxybenzonitrile**, its structural features suggest potential as an intermediate in the synthesis of bioactive molecules.

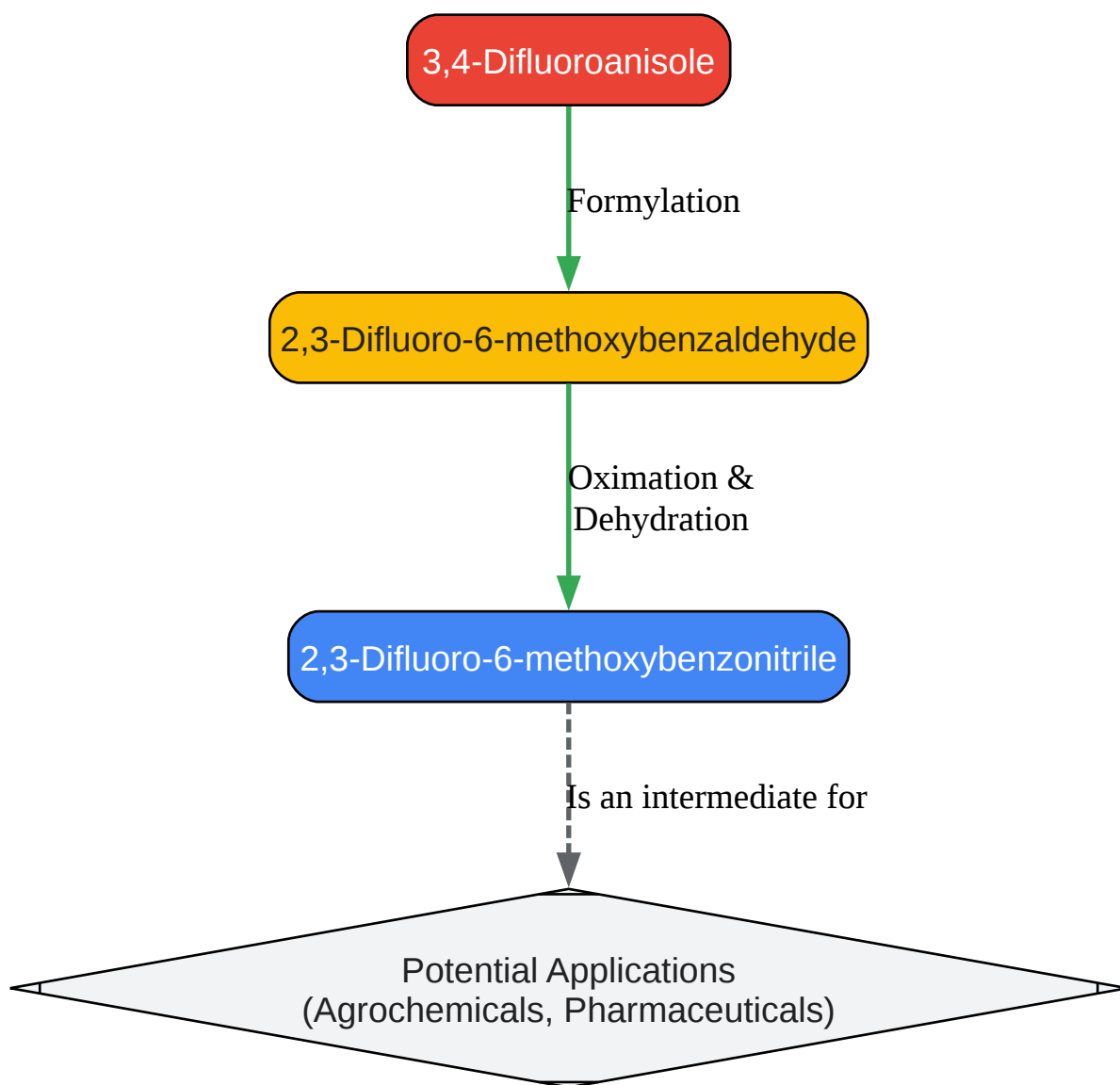
- **Agrochemicals:** A structurally related compound, 2,3-difluoro-6-nitrobenzonitrile, is a known intermediate in the synthesis of insecticides and antibacterial agents.[15] The replacement of the nitro group with a methoxy group in **2,3-Difluoro-6-methoxybenzonitrile** may modulate its electronic and steric properties, potentially leading to derivatives with desirable agrochemical profiles.
- **Pharmaceuticals:** Fluorinated benzonitriles are common scaffolds in medicinal chemistry. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The nitrile group can act as a hydrogen bond acceptor or be a precursor to other functional groups. Given that various substituted benzonitriles are key intermediates in drug synthesis, **2,3-Difluoro-6-methoxybenzonitrile** represents a valuable building block for the exploration of new therapeutic agents.[16][17]

Visualized Workflows



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Caption: Synthetic workflow for **2,3-Difluoro-6-methoxybenzonitrile**.



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Caption: Logical relationship of synthetic steps and potential applications.

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